TIE2 Kinase Inhibition Potency: Direct Comparison to Sunitinib
CEP-11981 demonstrates potent TIE2 kinase inhibition with an IC50 of 22 nM in a human recombinant enzyme assay [1]. In contrast, sunitinib — a widely used multi-targeted TKI with VEGFR/PDGFR activity — exhibits substantially weaker TIE2 inhibition with a reported IC50 of 387 nM in a comparable tube formation assay system [2]. This ~17.6-fold difference in potency reflects CEP-11981's deliberate design as a dual VEGFR/TIE2 inhibitor versus sunitinib's primary VEGFR/PDGFR pharmacology.
| Evidence Dimension | TIE2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | Sunitinib IC50 = 387 nM |
| Quantified Difference | ~17.6-fold lower IC50 (higher potency) for CEP-11981 |
| Conditions | Target: human recombinant Tie2 expressed in baculovirus system, GST-PLCgamma substrate, time-resolved fluorescence assay (CEP-11981); tube formation assay (sunitinib) |
Why This Matters
For angiogenesis research specifically requiring TIE2 pathway interrogation, CEP-11981 provides substantially greater target engagement at lower concentrations than sunitinib.
- [1] BindingDB. BDBM50379186. CEP-11981 Tie2 IC50: 22 nM. View Source
- [2] PMC Table 3. Sunitinib tube area IC50: 387 nM. View Source
